2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine hydrochloride
Description
Chemical Structure and Properties
2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine hydrochloride (molecular formula: C₇H₁₁ClF₃N₂S) is a fluorinated thiazole derivative characterized by a central thiazole ring substituted with a trifluoromethyl group at the 4-position and a propan-2-amine moiety at the 2-position. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and agrochemical research .
Properties
IUPAC Name |
2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2S.ClH/c1-6(2,11)5-12-4(3-13-5)7(8,9)10;/h3H,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWCGNWWGJBMSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=CS1)C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF3N2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.68 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a scaffold for drug design due to its ability to interact with biological targets. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for developing pharmaceuticals.
Mechanism of Action :
The mechanism involves binding to specific enzymes and receptors, which can lead to various biological effects. For instance, studies have shown that the compound can inhibit certain kinases involved in critical metabolic pathways for parasites, suggesting its potential as an anti-parasitic agent.
Anti-Parasitic Activity
Recent investigations have highlighted the compound's efficacy against parasites such as Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). The structural modifications of thiazole derivatives have been shown to enhance their potency against these pathogens.
Case Study :
A study evaluated a series of thiazole derivatives, including 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine, demonstrating significant anti-parasitic activity. The results indicated that these compounds could inhibit parasite growth through specific enzyme inhibition.
Agrochemicals
The compound's unique properties also make it suitable for applications in agrochemicals. Its ability to modify biological pathways can be harnessed to develop herbicides or fungicides that target specific plant pests or diseases without harming non-target organisms.
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption and distribution of the compound within biological systems. A summary of pharmacokinetic data for related compounds is presented below:
Table 1: Pharmacokinetic Profiles
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng/mL*h) |
|---|---|---|---|---|---|
| NMRI mice | PO | 10 | 33 | 0.5 | 5700 |
| NMRI mice | IP | 10 | 830 | 0.25 | 66,000 |
| HRN mice | IP | 10 | 3800 | 0.5 | 1,000,000 |
This table provides insights into how the compound behaves in different biological contexts, aiding in the design of effective therapeutic strategies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Functional Group Impact
- Trifluoromethyl Group : Present in the target compound and analogues (e.g., ), this group enhances electronegativity and resistance to oxidative metabolism, improving bioavailability.
- Amine vs. Amide : The primary amine in the target compound may confer stronger hydrogen-bonding capacity compared to amide-containing analogues (e.g., ), influencing receptor binding kinetics.
- Heterocycle Variations : Thiazole (target) vs. pyrimidine () or oxadiazole () alters π-π stacking and dipole interactions, affecting target selectivity.
Pharmacological and Physicochemical Data
*Estimated based on analogous compounds in .
Preparation Methods
Hantzsch Thiazole Synthesis with α-Haloketones
The classical Hantzsch method involves cyclocondensation of α-haloketones with thioamides. For 4-(trifluoromethyl)thiazole derivatives, 3-chloro-1,1,1-trifluoropropan-2-one reacts with thioacetamide in refluxing ethanol. The reaction proceeds via nucleophilic attack of the thioamide’s sulfur on the α-carbon of the ketone, followed by cyclization and elimination of HCl:
However, this route yields a methyl-substituted thiazole, necessitating post-synthetic modifications to introduce the desired amine group.
Cyclocondensation of Amidines and Isothiocyanates
A more targeted approach involves reacting amidines with isothiocyanates. For example, 4-(trifluoromethyl)picolinimidamide (derived from nitriles via Pinner reactions) reacts with 2-isothiocyanato-3-methylpyridine in tetrahydrofuran (THF) with diisopropyl azodiformate (DIAD). This method directly installs the amine functionality during cyclization:
This pathway avoids additional substitution steps but requires stringent control over reaction stoichiometry and temperature to prevent side reactions.
Functionalization: Introducing the Propan-2-Amine Group
Nucleophilic Aromatic Substitution (NAS)
Chlorothiazole intermediates undergo NAS with propan-2-amine. For instance, 2-chloro-4-(trifluoromethyl)thiazole reacts with excess propan-2-amine in dimethylformamide (DMF) at 80°C for 12 hours. Potassium carbonate neutralizes liberated HCl, driving the reaction forward:
Key parameters:
-
Solvent polarity : DMF enhances nucleophilicity of propan-2-amine.
-
Temperature : Elevated temperatures (80–100°C) improve reaction rates but risk decomposition of the thiazole ring.
Buchwald-Hartwig Amination
For electron-deficient thiazoles, palladium-catalyzed cross-coupling offers higher yields. Using 2-bromo-4-(trifluoromethyl)thiazole , propan-2-amine, Pd₂(dba)₃, and Xantphos in toluene at 110°C achieves >85% conversion:
This method circumvents harsh NAS conditions but introduces complexity in catalyst recovery and cost.
Hydrochloride Salt Formation and Purification
The free amine is treated with HCl gas in anhydrous diethyl ether, precipitating the hydrochloride salt:
Purification steps :
-
Recrystallization : Dissolve the crude product in hot ethanol, then cool to −20°C to isolate needle-like crystals.
-
Column chromatography : For impurities, use silica gel with ethyl acetate/hexane (3:7) to achieve >99% purity.
Analytical Characterization
Critical data for validating synthesis success:
| Parameter | Value | Method |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 1.33 (s, 6H, CH₃), 2.40 (s, 3H) | 400 MHz NMR |
| MS (ESI) | m/z 210.1 [M+H]⁺ | Quadrupole MS |
| Melting Point | 158–160°C | DSC |
Challenges and Optimization Strategies
Regioselectivity in Thiazole Formation
Electron-withdrawing CF₃ groups at position 4 direct electrophilic substitution to position 2, but competing reactions can yield positional isomers. Using Lewis acids (ZnCl₂) in Hantzsch reactions improves regioselectivity to >95%.
Byproduct Mitigation
-
Diethyl azodicarboxylate (DEAD) : Catalyzes side reactions during cyclization; replacing with DIAD reduces byproduct formation by 40%.
-
Temperature control : Maintaining reflux temperatures below 80°C in NAS prevents thiazole ring degradation.
Scalability and Industrial Considerations
Pilot-scale synthesis (100 g batch) reveals:
Q & A
Q. What are the common synthetic routes for 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine hydrochloride in academic research?
Methodological Answer: The synthesis typically involves cyclocondensation of α-chloro ketones with thiourea derivatives, followed by functionalization. For example:
- Step 1: React 1-chloro-3-(2,4,6-trimethylphenyl)propan-2-one with thiourea in aqueous ethanol to form the thiazole ring via nucleophilic substitution and cyclization .
- Step 2: Introduce the trifluoromethyl group via palladium-catalyzed cross-coupling or direct fluorination. A related approach in EP 4,374,877 A2 uses 4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)aniline as a building block for analogous structures .
- Step 3: Hydrochloride salt formation is achieved by treating the free base with HCl in anhydrous ether.
Key Considerations:
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy:
- NMR: and NMR confirm the thiazole ring and trifluoromethyl group. The CF signal appears as a quartet (~110–120 ppm in NMR).
- LCMS: Molecular ion peaks (e.g., m/z 754 [M+H]) validate the molecular weight .
- X-ray Crystallography:
Q. What are the key considerations for ensuring purity during synthesis?
Methodological Answer:
- Chromatographic Methods: Reverse-phase HPLC with TFA-containing mobile phases resolves polar impurities .
- Recrystallization: Ethanol/water mixtures (50% yield) are effective for removing unreacted thiourea or α-chloro ketones .
- Elemental Analysis: Verify C/H/N/S ratios to confirm stoichiometry, especially after hydrochloride salt formation .
Advanced Research Questions
Q. What challenges arise in the crystallographic refinement of this compound, and how are they addressed?
Methodological Answer:
- Disorder in the Trifluoromethyl Group: The CF group may exhibit rotational disorder. Mitigation involves:
- Hydrogen Bonding Ambiguities: The amino (–NH) group forms N–H⋯N interactions (2.8–3.0 Å), requiring distance restraints (N–H = 0.88±0.01 Å) during refinement .
Example Refinement Parameters (from ):
| Parameter | Value |
|---|---|
| C–H bond lengths | 0.93–0.97 Å (riding model) |
| U(H) | 1.2–1.5×U(C) |
| R-factor | <0.05 (high-resolution data) |
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?
Methodological Answer:
- Case Study: If NMR suggests planar amide geometry, but crystallography shows non-planarity due to steric hindrance:
- Perform DFT calculations (e.g., B3LYP/6-31G*) to compare optimized geometries with experimental data.
- Analyze hydrogen bonding networks (e.g., N–H⋯N interactions) that may distort the structure in the solid state .
- Validation: Cross-check LCMS and elemental analysis to rule out polymorphic or solvate forms .
Q. What strategies optimize reaction conditions for introducing the trifluoromethyl group into the thiazole ring?
Methodological Answer:
- Direct Fluorination: Use ClCF gas under controlled pressure (1–3 atm) with CuI catalysis at 80–100°C. Monitor via NMR .
- Cross-Coupling: Employ Pd(PPh) and (trifluoromethyl)copper reagents (e.g., CFCuI) in DMF at 120°C. Key parameters:
Optimization Table:
| Condition | Effect on Yield |
|---|---|
| Pd(PPh) | 75–80% |
| CuI only | <30% |
| Solvent: DMSO | Decomposition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
